![molecular formula C13H14F2N4O2S B2405609 2-{[1-(2,5-difluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole CAS No. 2097862-09-2](/img/structure/B2405609.png)
2-{[1-(2,5-difluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole
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Description
The compound “2-{[1-(2,5-difluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole” is a heterocyclic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to exhibit broad biological activities and are present as a central structural component in a number of drug classes .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : A study by Lakshman et al. (2014) detailed the synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, highlighting the versatile chemistry and synthetic accessibility of triazole derivatives Lakshman et al., 2014.
Chemical Reactions and Derivatives : Peng and Zhu (2003) conducted research on the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles, demonstrating the potential of triazole derivatives in creating novel organic compounds Peng & Zhu, 2003.
Biological and Pharmaceutical Applications
Antibacterial and Antifungal Properties : El-Sayed (2006) investigated the synthesis of 1,2,4-triazole derivatives, revealing their potential as antimicrobial agents and surface active agents, signifying the biological significance of triazole compounds El-Sayed, 2006.
In Silico Drug-likeness Prediction : Pandya et al. (2019) focused on in silico prediction of drug-likeness and in vitro microbial investigation of dihydropyrrolone conjugates, underscoring the role of triazole derivatives in drug development Pandya et al., 2019.
Material Science and Catalysis
Photoluminescent Properties : Bai et al. (2015) studied the assembly of photoluminescent [CunIn] clusters using 1,2,3-triazole-based NS ligands, indicating the application of triazole derivatives in material science, particularly in photoluminescence Bai et al., 2015.
Catalysis in Organic Synthesis : Roth et al. (2019) presented a method for the synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acids, showcasing the utility of triazole derivatives in organic synthesis and catalysis Roth et al., 2019.
properties
IUPAC Name |
2-[[1-(2,5-difluorophenyl)sulfonylpyrrolidin-2-yl]methyl]triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N4O2S/c14-10-3-4-12(15)13(8-10)22(20,21)18-7-1-2-11(18)9-19-16-5-6-17-19/h3-6,8,11H,1-2,7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NACZCNIPSSVLDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=C(C=CC(=C2)F)F)CN3N=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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